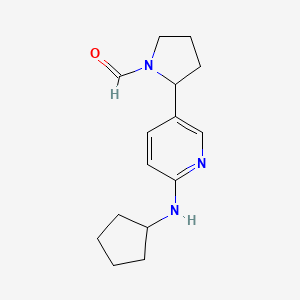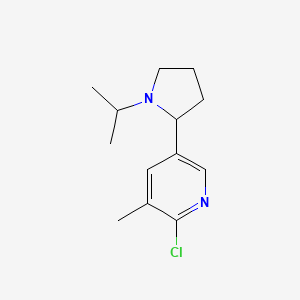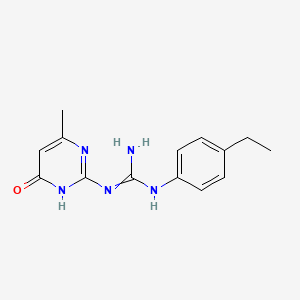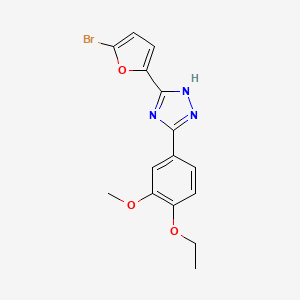
2-(2-(Benzyloxy)pyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído es un compuesto orgánico complejo que presenta un anillo de piperidina sustituido con un grupo benciloxi y una porción de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Grupo Benciloxi: El grupo benciloxi se puede introducir mediante la reacción de alcohol bencílico con un derivado de piridina adecuado en condiciones básicas.
Formación del Anillo de Piperidina: El anillo de piperidina se sintetiza a menudo mediante reacciones de ciclización que involucran precursores apropiados, como aminoalcoholes o dihidropiridinas.
Introducción del Aldehído: El grupo aldehído se introduce mediante reacciones de oxidación, a menudo utilizando reactivos como PCC (Clorocromato de piridinio) o DMP (Periodinano de Dess-Martin).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo benciloxi puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Nucleófilos como aminas, tioles o haluros
Productos Principales
Oxidación: Ácido 2-(2-(Benciloxi)piridin-3-il)piperidin-1-carboxílico
Reducción: 2-(2-(Benciloxi)piridin-3-il)piperidin-1-metanol
Sustitución: Varios derivados sustituidos según el nucleófilo utilizado
Aplicaciones Científicas De Investigación
2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción en la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de medicamentos dirigidos a trastornos neurológicos y enfermedades infecciosas.
Estudios Biológicos: El compuesto se emplea en estudios que investigan las interacciones entre moléculas pequeñas y objetivos biológicos, como enzimas y receptores.
Biología Química: Sirve como sonda en biología química para estudiar procesos y vías celulares.
Aplicaciones Industriales: El compuesto se utiliza en la síntesis de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, modulando así su actividad. Los grupos benciloxi y piridina pueden interactuar con macromoléculas biológicas a través de enlaces de hidrógeno, interacciones hidrófobas y apilamiento π-π, influyendo en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-(Benciloxi)piridin-3-il)piperidin-1-metanol: Estructura similar pero con un alcohol primario en lugar de un aldehído.
Ácido 2-(2-(Benciloxi)piridin-3-il)piperidin-1-carboxílico: Estructura similar pero con un ácido carboxílico en lugar de un aldehído.
2-(2-(Benciloxi)piridin-3-il)piperidina: Carece del grupo aldehído.
Singularidad
2-(2-(Benciloxi)piridin-3-il)piperidin-1-carbaldehído es único debido a la presencia de ambos grupos funcionales benciloxi y aldehído, que confieren reactividad distinta y potencial para diversas modificaciones químicas. Esto lo convierte en un intermedio versátil en síntesis orgánica y una herramienta valiosa en el descubrimiento y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C18H20N2O2/c21-14-20-12-5-4-10-17(20)16-9-6-11-19-18(16)22-13-15-7-2-1-3-8-15/h1-3,6-9,11,14,17H,4-5,10,12-13H2 |
Clave InChI |
HZHWBUFGXHHZMS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=C(N=CC=C2)OCC3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)




![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)



